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Introduction
The viability of lactic acid bacteria (LAB) following cryopreservation processes such as freeze-

drying is a critical factor for the efficacy of probiotic formulations. During freezing and drying,

bacterial cells are subjected to various stresses, including the formation of ice crystals and

increased solute concentrations, which can lead to significant cell death. Cryoprotectants are

essential to mitigate this damage and ensure a high number of viable cells in the final product.

Inulin, a naturally occurring polysaccharide, has garnered interest not only for its prebiotic

properties but also as a potential cryoprotectant for LAB. These notes provide a summary of

the efficacy of inulin as a cryoprotectant and detailed protocols for its application.

Data on Inulin as a Cryoprotectant for Lactic Acid
Bacteria
The cryoprotective effect of inulin has been evaluated for various strains of lactic acid bacteria,

often in comparison with other saccharides. The following tables summarize the quantitative

data from key studies.

Table 1: Survival of Lactobacillus plantarum after Freeze-Drying with Various

Cryoprotectants[1][2]
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Cryoprotectant
(10% m/v)

Initial Cell Count
(CFU/mL)

Cell Count After
Freeze-Drying
(CFU/mL)

Survival Rate (%)

Inulin 1.3 x 10⁹ 1.1 x 10⁹ 85

Skimmed Milk 1.0 x 10⁹ 9.1 x 10⁸ 91

Sucrose Not Specified 3.4 x 10⁸ 33

Maltodextrin Not Specified Not Specified 31

Water (Control) Not Specified Not Specified 22

Table 2: Viability of Freeze-Dried Lactobacillus plantarum During Storage[1][3]

Cryoprotectant
(10% m/v)

Storage Condition
Viability after 4
weeks (%)

Viability after 12
weeks (%)

Inulin 4°C 1 <1

Inulin Room Temperature <1 <1

Skimmed Milk 4°C 89 Not Specified

Skimmed Milk Room Temperature 63 Not Specified

Sucrose 4°C 25-33 Not Specified

Sucrose Room Temperature 2 <1

Maltodextrin 4°C Retained Viability Not Specified

Table 3: Effect of Inulin and Sucrose on the Viability of L. acidophilus and B. bifidum in Freeze-

Dried Soyghurt[4]
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Treatment
Total Plate Count (TPC) after Freeze-
Drying (CFU/mL)

3% Inulin + 10% Sucrose 2.34 x 10²⁹

Other combinations Showed significant improvement over control

No additions (Control) Did not meet SNI standards

Table 4: Effect of Inulin on the Viability of Probiotics in Frozen Yogurt During Storage[5]

Inulin Concentration Probiotic Strain
Decline Rate after 60 days
(%)

0% (Control) Lactobacillus acidophilus 58.71

1% Lactobacillus acidophilus 26.14

2% Lactobacillus acidophilus 22.14

0% (Control) Bifidobacterium lactis 69.94

2% Bifidobacterium lactis 22.4

Experimental Protocols
Protocol 1: Cryopreservation of Lactobacillus plantarum
using Inulin
This protocol is adapted from the methodology used to assess the cryoprotective efficacy of

inulin on Lactobacillus plantarum.

1. Bacterial Culture Preparation:

Inoculate Lactobacillus plantarum in de Man, Rogosa & Sharpe (MRS) broth.

Incubate at 37°C for 24 hours.

2. Cell Harvesting:
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Centrifuge the culture at 8000 g for 15 minutes at 4°C to pellet the cells.

Wash the cell pellet twice by resuspending in sterile deionized water and centrifuging again.

3. Preparation of Cryoprotectant Solution:

Prepare a 10% (m/v) inulin solution in demineralized water.

Sterilize the solution by autoclaving at 121°C for 20 minutes.

4. Cell Suspension:

Resuspend the washed cell pellet in the sterile 10% inulin solution.

5. Freezing:

Freeze the bacterial suspension at -80°C for 24 hours.

6. Freeze-Drying (Lyophilization):

Lyophilize the frozen samples at -35°C and 300 mTorr for 24 hours.

7. Viability Assessment:

Rehydrate the freeze-dried powder in sterile peptone water.

Perform serial dilutions and plate on MRS agar.

Incubate at 37°C for 48 hours and enumerate the colony-forming units (CFU/mL).

Protocol 2: Preparation of Synbiotic Freeze-Dried
Soyghurt with Inulin
This protocol outlines the use of inulin in combination with sucrose for the cryopreservation of

L. acidophilus and B. bifidum in a food matrix.

1. Starter Culture and Probiotic Activation:
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Activate Lactobacillus acidophilus and Bifidobacterium bifidum cultures in appropriate growth

media (e.g., MRS broth).

2. Soyghurt Formulation:

Prepare soymilk as the base for the soyghurt.

Incorporate inulin (e.g., 3% w/v) and sucrose (e.g., 10% w/v) into the soymilk.

3. Fermentation:

Inoculate the supplemented soymilk with the activated probiotic cultures.

Ferment at a controlled temperature until the desired pH is reached.

4. Freeze-Drying:

Subject the fermented soyghurt to a lyophilization process.

5. Viability Analysis:

Enumerate the viable probiotic counts (CFU/mL) in the final freeze-dried product using

appropriate selective agar.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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